Angustifoline
Overview
Description
Angustifoline is an indolopyridine alkaloid, which is a class of compounds known for their complex structures and diverse biological activities. The compound has been synthesized in the laboratory setting, indicating its significance in the field of medicinal chemistry and drug discovery.
Synthesis Analysis
The total synthesis of angustifoline has been achieved through a series of chemical reactions that build up its complex structure. A notable approach includes a Bischler-Napieralski cyclization and a cobalt-catalyzed carbonylative lactamization, which are key steps in assembling the pentacyclic core of the molecule. Additionally, a late-stage Mukaiyama hydration was utilized to transform angustine to angustoline, highlighting the synthetic versatility and the ability to modify the core structure for potential analogs .
Molecular Structure Analysis
Angustifoline's molecular structure is characterized by a pentacyclic core, which is a common feature among indolopyridine alkaloids. The precise stereochemistry and functional groups are crucial for its biological activity. The total synthesis of related compounds, such as angustureine, involves ring-closing metathesis (RCM) and the Mitsunobu reaction, which further emphasizes the complexity and the importance of the stereochemical aspects in the synthesis of such molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of angustifoline and related compounds are intricate and require precise control over reaction conditions. For example, the intermolecular Michael-type addition is a pivotal step in forming the C15, C16 bond of the alkaloids, which is essential for the structural integrity of the molecule . The synthesis also involves stereoselective intramolecular reactions, such as nucleophile-assisted aldol-lactonization, to set the relative stereochemistry of the metabolites .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of angustifoline are not detailed in the provided papers, the synthesis and structural analyses imply that the molecule possesses properties typical of indolopyridine alkaloids. These may include a certain degree of solubility in organic solvents, reactivity towards nucleophiles and electrophiles, and the presence of chiral centers that affect its optical activity. The molecular weight and the presence of functional groups like lactams and hydroxymethyl groups also contribute to its reactivity and potential interactions with biological targets .
Scientific Research Applications
1. Medicinal Plant Research
Angustifoline, a natural product, has shown promising results in the field of medicinal plant research. Studies on angustifoline have focused on its potential as an anticancer agent. For instance, Ding et al. (2019) investigated the anticancer properties of angustifoline against human colon cancer cells, finding that it induced dose- and time-dependent cytotoxicity. The study highlighted angustifoline's potential in inhibiting cancer cell colony formation and its ability to induce autophagy and apoptosis in cancer cells (Ding et al., 2019).
2. Alkaloid Research
Angustifoline has been a subject of interest in the study of alkaloids. Fu et al. (2014) isolated two new bisindole alkaloids, angustifonines A and B, from the twigs and leaves of Bousigonia angustifolia. These compounds exhibited cytotoxicity against various human cancer cell lines, suggesting the potential therapeutic applications of angustifoline derivatives (Fu et al., 2014).
3. Phytochemistry and Pharmacology
The phytochemical composition and pharmacological activities of plants containing angustifoline have been extensively studied. Erdemoglu et al. (2007) evaluated the alkaloid profile of Lupinus angustifolius and identified angustifoline as one of the minor alkaloids. The study also tested the antibacterial and antifungal activities of L. angustifolius alkaloid extract, indicating its potential in antimicrobial applications (Erdemoglu et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(1R,2R,9R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPIBIDDZPDAV-FVCCEPFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]1[C@@H]2C[C@H](CN1)[C@H]3CCCC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, decahydro-4-(2-propenyl)-, (1S-(1alpha,4alpha,5alpha,11aalpha))- | |
CAS RN |
550-43-6 | |
Record name | Angustifoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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